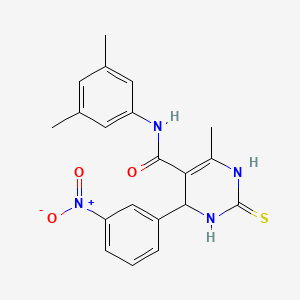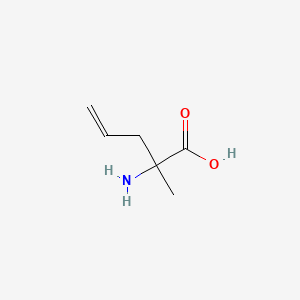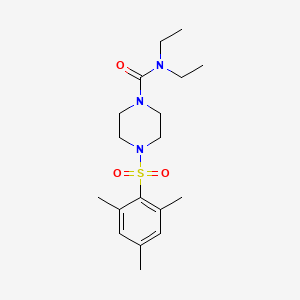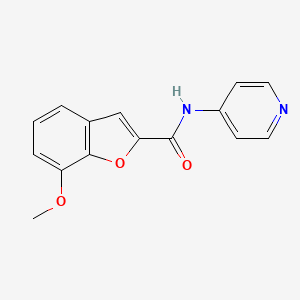![molecular formula C7H3BrClNS B2953750 5-Bromo-2-chlorothieno[2,3-b]pyridine CAS No. 1780025-42-4](/img/structure/B2953750.png)
5-Bromo-2-chlorothieno[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chlorothieno[2,3-b]pyridine is a heterocyclic compound with the molecular weight of 248.53 . It is also known by its IUPAC name 5-bromo-2-chlorothieno[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chlorothieno[2,3-b]pyridine is represented by the InChI code1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H . This indicates the presence of bromine, chlorine, sulfur, and nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chlorothieno[2,3-b]pyridine include a molecular weight of 248.53 .Applications De Recherche Scientifique
Pharmaceutical Research
5-Bromo-2-chlorothieno[2,3-b]pyridine: is a heterocyclic compound that has garnered attention in pharmaceutical research due to its structural similarity to biologically active molecules. It serves as a key intermediate in the synthesis of various pharmacologically active agents, particularly those with potential anticancer, antimalarial, and anti-inflammatory properties .
Material Science
In material science, this compound is explored for its electronic properties, which could be beneficial in developing new materials for semiconductors or as part of organic light-emitting diodes (OLEDs). Its unique structure allows for the creation of novel polymers with specific electronic characteristics .
Chemical Synthesis
5-Bromo-2-chlorothieno[2,3-b]pyridine: is used in chemical synthesis as a building block for more complex chemical structures. Its reactive halogen groups make it a versatile reagent for cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds .
Chromatography
This compound can be utilized as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results in research and quality control .
Analytical Chemistry
In analytical chemistry, it’s used in the development of new analytical reagents and sensors. Its structure can interact with various analytes, making it a candidate for use in chemical sensors and assays .
Biological Studies
The compound’s potential biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding. It may serve as a scaffold for designing inhibitors against specific biological targets involved in disease processes .
Propriétés
IUPAC Name |
5-bromo-2-chlorothieno[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPBGMGFPBAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorothieno[2,3-b]pyridine | |
CAS RN |
1780025-42-4 |
Source


|
| Record name | 5-bromo-2-chlorothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)


![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)


![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)